molecular formula C11H16N6 B1432257 N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine CAS No. 1706435-48-4

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B1432257
CAS No.: 1706435-48-4
M. Wt: 232.29 g/mol
InChI Key: XPDRVNRGWNUFBP-UHFFFAOYSA-N
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Description

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves the formation of the pyrazole ring followed by its fusion with a pyrimidine ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyrimidine rings are substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.

Scientific Research Applications

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to its fused pyrazole-pyrimidine structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

N'-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-8-5-9(2)17(16-8)11-6-10(13-4-3-12)14-7-15-11/h5-7H,3-4,12H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDRVNRGWNUFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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